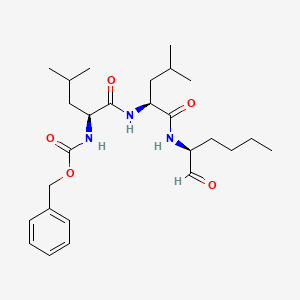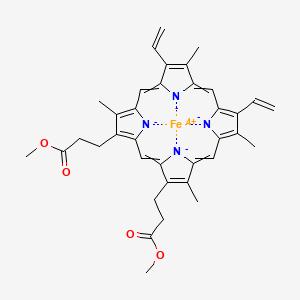![molecular formula C25H24N4O2 B10769123 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B10769123.png)
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCS 2312 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It is a small molecule with the chemical name 4’-[5-[(3-(Cyclopropylamino)methyl)phenyl]amino]-1H-pyrazol-3-yl]-[1,1’-biphenyl]-2,4-diol. This compound has shown significant potential in enhancing the cell-killing activity of chemotherapeutic agents like gemcitabine in various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCS 2312 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the biphenyl and cyclopropylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of TCS 2312 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TCS 2312 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TCS 2312 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
TCS 2312 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Employed in cell-based assays to investigate the role of checkpoint kinase 1 in DNA damage response and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic drugs to enhance their efficacy.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting checkpoint kinase 1.
Mécanisme D'action
TCS 2312 exerts its effects by selectively inhibiting checkpoint kinase 1 (CHK1). This kinase plays a crucial role in the DNA damage response by regulating cell cycle checkpoints. By inhibiting CHK1, TCS 2312 disrupts the cell cycle, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely on CHK1 for survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
SNS-032: Another checkpoint kinase inhibitor with a broader spectrum of activity but lower selectivity compared to TCS 2312.
Uniqueness of TCS 2312
TCS 2312 stands out due to its high selectivity and potency as a checkpoint kinase 1 inhibitor. Unlike other similar compounds, TCS 2312 has shown a remarkable ability to enhance the efficacy of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C25H24N4O2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29) |
Clé InChI |
GRGYFHNWICGOLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)


![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)

![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)

